(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate
CAS No.: 951975-87-4
Cat. No.: VC11882443
Molecular Formula: C20H12N2O4
Molecular Weight: 344.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951975-87-4 |
|---|---|
| Molecular Formula | C20H12N2O4 |
| Molecular Weight | 344.3 g/mol |
| IUPAC Name | [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C20H12N2O4/c23-19-16-4-3-15(25-20(24)14-5-8-21-9-6-14)11-17(16)26-18(19)10-13-2-1-7-22-12-13/h1-12H/b18-10- |
| Standard InChI Key | UTFKBFSDEBWOGN-ZDLGFXPLSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4 |
| SMILES | C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4 |
| Canonical SMILES | C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=NC=C4 |
Introduction
The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl isonicotinate belongs to a class of heterocyclic molecules that have garnered significant attention for their potential biological activities. This molecule integrates a benzofuran core, a pyridine moiety, and an isonicotinate group, making it structurally versatile and potentially useful in medicinal chemistry.
Structural Characteristics
The compound's molecular structure can be summarized as follows:
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Core Framework: Benzofuran fused with a pyridine ring.
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Substituents: The benzofuran ring is functionalized with an oxo group and a pyridinylmethylene group at position 2, while the isonicotinate ester is attached at position 6.
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Stereochemistry: The molecule adopts a Z configuration around the methylene double bond.
Synthesis
The synthesis of this compound typically involves:
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Condensation Reaction: A Knoevenagel condensation between a benzofuran derivative and pyridine-based aldehyde to introduce the pyridinylmethylene group.
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Esterification: Coupling the intermediate with isonicotinic acid or its derivatives to form the final ester product.
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Purification: Techniques such as recrystallization or chromatography are employed to isolate the product.
Spectroscopic Characterization
The structure of the compound can be confirmed using advanced spectroscopic techniques:
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NMR (Nuclear Magnetic Resonance): Provides insights into the proton and carbon environments within the molecule.
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1H NMR: Signals corresponding to aromatic protons and methylene protons.
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13C NMR: Peaks indicative of carbonyl and aromatic carbons.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl and ester groups through characteristic absorption bands.
Table 2: Representative Spectroscopic Data
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C) |
| 1H NMR | δ values for aromatic protons (~7–8 ppm) |
| Mass Spectrometry | Molecular ion peak at ~346 m/z |
Biological Significance
This compound's structural features suggest potential applications in drug discovery:
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Anti-inflammatory Activity: The presence of a benzofuran scaffold often correlates with inhibition of inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Potential: Pyridine derivatives are known for their activity against bacterial strains.
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Antioxidant Properties: The conjugated system may scavenge free radicals effectively.
Table 3: Hypothetical Biological Activities
| Activity | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of LOX enzymes |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
| Antioxidant | Free radical scavenging via conjugated π-system |
Applications in Medicinal Chemistry
The compound’s unique structure makes it a promising candidate for:
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Lead Optimization: It can serve as a scaffold for designing derivatives with enhanced pharmacological profiles.
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Drug Development: Its functional groups allow for modifications to improve solubility, bioavailability, and target specificity.
Disclaimer
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